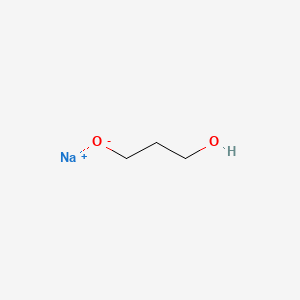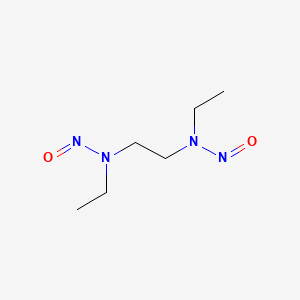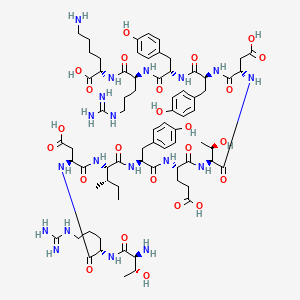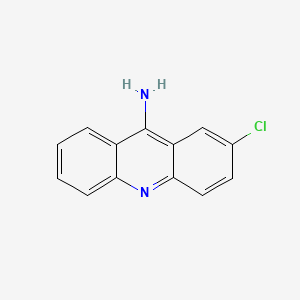
9-Amino-2-chloroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-2-chloroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound this compound is particularly notable for its fluorescence properties and its ability to interact with DNA, making it a valuable tool in scientific research.
Vorbereitungsmethoden
The synthesis of 9-Amino-2-chloroacridine typically involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3) . This method is commonly used in laboratory settings to produce the compound in small quantities. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
9-Amino-2-chloroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
9-Amino-2-chloroacridine has a wide range of applications in scientific research:
Chemistry: The compound’s fluorescence properties make it useful in fluorescence spectroscopy and other analytical techniques.
Biology: Its ability to intercalate with DNA allows researchers to study DNA interactions and the effects of DNA-binding compounds.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The primary mechanism by which 9-Amino-2-chloroacridine exerts its effects is through DNA intercalation. The planar structure of the acridine ring allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, which stabilize the compound within the DNA structure.
Vergleich Mit ähnlichen Verbindungen
9-Amino-2-chloroacridine can be compared to other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties and used as a disinfectant.
Proflavine: Another antibacterial agent with a similar structure to acriflavine.
Quinacrine: Used as an antimalarial and for treating giardiasis.
What sets this compound apart is its specific substitution pattern, which imparts unique fluorescence properties and DNA-binding characteristics . These features make it particularly valuable in research applications where precise interaction with DNA is required.
Eigenschaften
CAS-Nummer |
23250-39-7 |
|---|---|
Molekularformel |
C13H9ClN2 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
2-chloroacridin-9-amine |
InChI |
InChI=1S/C13H9ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16) |
InChI-Schlüssel |
LWEBYMLDVJZRKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
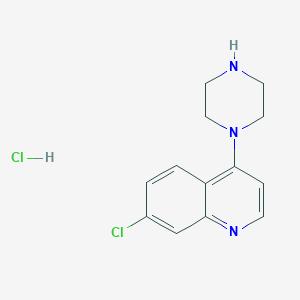
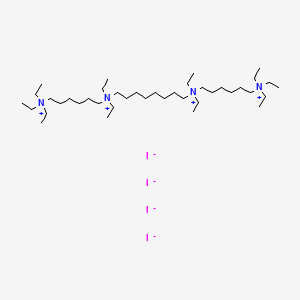
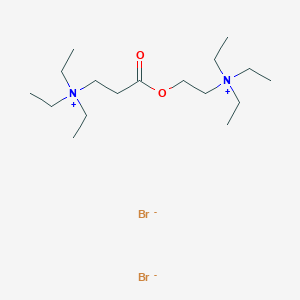

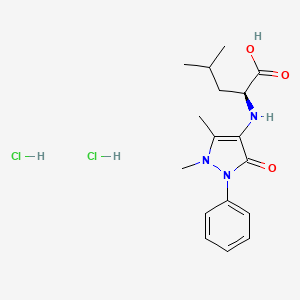
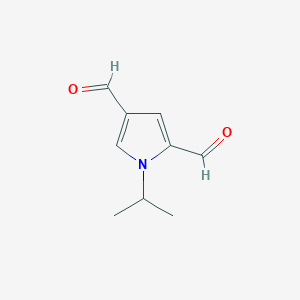
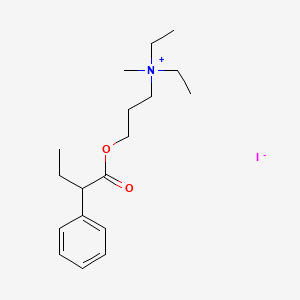
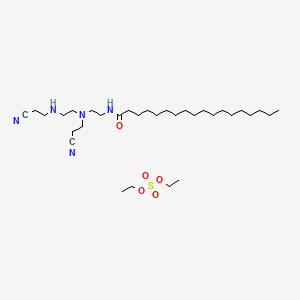
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)

